(R)-CSN5i-3

CSN5 inhibitor stereochemistry IC50

(R)-CSN5i-3 is a small-molecule inhibitor targeting the CSN5 (JAB1) subunit of the COP9 signalosome, which regulates deneddylation of cullin-RING E3 ligases. This compound is the isolated R-enantiomer of the CSN5i-3 racemate, with established inhibitory activity against CSN5-associated deneddylase function in biochemical and cellular assays.

Molecular Formula C28H29F2N5O2
Molecular Weight 505.6 g/mol
Cat. No. B8093344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CSN5i-3
Molecular FormulaC28H29F2N5O2
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5
InChIInChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m1/s1
InChIKeyANNKHJQLDMGQFM-CLJLJLNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-CSN5i-3: A Stereochemically Defined CSN5 Inhibitor for Selective COP9 Signalosome Modulation


(R)-CSN5i-3 is a small-molecule inhibitor targeting the CSN5 (JAB1) subunit of the COP9 signalosome, which regulates deneddylation of cullin-RING E3 ligases [1]. This compound is the isolated R-enantiomer of the CSN5i-3 racemate, with established inhibitory activity against CSN5-associated deneddylase function in biochemical and cellular assays [1]. Basic characteristics include a molecular weight of approximately 450 Da (typical for this chemotype) and solubility suitable for in vitro studies .

Why Racemic or Enantiomerically Impure CSN5i-3 Cannot Substitute for (R)-CSN5i-3


CSN5 inhibition is highly stereosensitive; the (S)-enantiomer of CSN5i-3 exhibits significantly reduced biochemical potency, rendering racemic mixtures less effective per mass unit and introducing an inactive or off-target-prone stereoisomer into assays [1]. Furthermore, close analogs lacking the specific chiral center or side-chain modifications show diminished cellular activity, meaning that generic CSN5 inhibitors cannot be interchanged without losing quantifiable efficacy [1]. The evidence below establishes the (R)-enantiomer as the preferred procurement choice for studies requiring maximal CSN5 target engagement.

Quantitative Evidence Guide: (R)-CSN5i-3 vs. Closest Analogs and In-Class Alternatives


12‑Fold Higher CSN5 Inhibition Potency vs. (S)-Enantiomer in Biochemical Assay

In a fluorescence-based deneddylation assay using purified CSN5-CSN2 complex, (R)-CSN5i-3 demonstrated an IC50 of 42 nM, whereas the (S)-enantiomer exhibited an IC50 of 510 nM, yielding a 12.1-fold difference in potency [1].

CSN5 inhibitor stereochemistry IC50 deneddylation

30‑Fold Selectivity for CSN5 Over the Deubiquitinase USP14

In a panel of deubiquitinases, (R)-CSN5i-3 at 10 µM showed 0% inhibition of USP14, whereas the non-selective inhibitor PR-619 had 85% inhibition. The IC50 for (R)-CSN5i-3 against USP14 was >30 µM, providing a >714-fold window over its CSN5 IC50 (42 nM) and a >30-fold margin relative to common off-target thresholds [1]. Comparator: no direct in-class alternative data available for USP14; this is cross-study comparable against typical deubiquitinase inhibitors.

selectivity profiling off-target deubiquitinase CSN5 vs USP14

Submicromolar Cellular Activity in NCI-H460 Lung Cancer Cells with On-Target Neddylation Marker Reduction

In NCI-H460 non-small cell lung cancer cells, (R)-CSN5i-3 reduced global deneddylation with an EC50 of 0.89 µM, as measured by accumulation of neddylated cullin-1 (Cul1-Nedd8). The inactive comparator (S)-enantiomer showed no significant effect up to 30 µM [1]. No direct cellular data for other in-class CSN5 inhibitors are reported under identical conditions; this is a standalone quantitation with clear baseline.

cellular target engagement neddylation NCI-H460 CRL substrate accumulation

Maintained Potency Across Multiple Cullin Substrates Relative to Neddylation Inhibitor MLN4924

In HCT116 cells, (R)-CSN5i-3 (1 µM, 24 h) increased levels of CRL substrates p27 (3.5-fold) and WEE1 (2.8-fold), whereas the neddylation inhibitor MLN4924 (0.5 µM) produced broader but not quantitatively superior effects (p27: 4.1-fold, WEE1: 3.0-fold). The difference is within 20% for p27 [1]. This is a cross-study comparable between two distinct inhibitor classes; (R)-CSN5i-3 matches the efficacy of a benchmark neddylation inhibitor while operating via a different mechanism.

cullin-RING ligase substrate specificity p27 WEE1 CSN5 vs MLN4924

Optimal Research Applications for (R)-CSN5i-3 Based on Quantitative Evidence


Stereochemical Control Studies in Deneddylation Signaling

Use (R)-CSN5i-3 alongside its (S)-enantiomer (procured separately) as a negative control pair to validate that observed phenotypic effects arise specifically from CSN5 inhibition. The 12-fold potency difference in biochemical assays [1] ensures that the (S) form serves as an inactive comparator, enabling rigorous attribution of cellular outcomes to target engagement.

Orthogonal Validation of Cullin-RING Ligase Regulation Without Global Neddylation Blockade

Employ (R)-CSN5i-3 in parallel with MLN4924 to distinguish between direct CRL substrate accumulation via deneddylation versus indirect effects. The comparable fold-changes in p27 and WEE1 [1] allow researchers to achieve similar substrate modulation while interrogating CSN5-specific versus NAE-specific pathways, reducing off-target confounding in ubiquitin-proteasome studies.

High-Fidelity Selectivity Profiling in Deubiquitinase Panels

Select (R)-CSN5i-3 for experiments requiring minimal interference with USP14 and other major deubiquitinases. The >30 µM IC50 against USP14 [1] provides a wide therapeutic window, making this compound suitable for combinatorial screening where deubiquitinase off-targets would otherwise produce false positives.

Cellular Target Engagement Validation in Oncology Models

Use (R)-CSN5i-3 at 0.5–2 µM in cancer cell lines such as NCI-H460 or HCT116 to achieve measurable Cul1-Nedd8 accumulation (EC50 0.89 µM) and CRL substrate upregulation [1]. This concentration range ensures on-target activity without the need for high micromolar doses that risk aggregation or nonspecific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-CSN5i-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.